N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Overview
Description
Scientific Research Applications
Application in Molecular Imaging and PET Radioligands
- Wagner et al. (2007) discussed the synthesis of novel fluorinated Matrix Metalloproteinase Inhibitors (MMPIs) based on structures like N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide. These compounds have been used for positron emission tomography (PET) imaging, targeting MMPs found in pathological processes like cancer and inflammation. They demonstrated that the fluorinated hydroxamic acid derivatives show high MMP inhibition potency and potential as PET radioligands (Wagner et al., 2007).
Cancer Biomarker Studies
- Zheng et al. (2004) synthesized carbon-11 labeled MMP inhibitors related to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide for evaluation as potential PET cancer biomarkers. These compounds were studied in breast cancer models, but the results suggested they might be unsuitable for cancer imaging using PET (Zheng et al., 2004).
Antimicrobial and Anticancer Activity
- Sirajuddin et al. (2015) synthesized a compound closely related to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide and found it exhibited significant antimicrobial and anticancer activities. This highlights the potential therapeutic applications of such compounds in treating infectious diseases and cancer (Sirajuddin et al., 2015).
Enzyme Inhibition for Antitumor Applications
- Congiu et al. (2014) studied a series of sulfonamides, similar to N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide, as inhibitors of carbonic anhydrase isoforms. These compounds showed promise as clinical candidates for antitumor and antimetastasis applications, indicating the potential of such molecules in cancer therapy (Congiu et al., 2014).
properties
IUPAC Name |
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFUJBSKPDPGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468365 | |
Record name | BI-6C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |
CAS RN |
791835-21-7 | |
Record name | BI-6C9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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